molecular formula C12H12O3S B5176811 methyl (2E,4E)-2-acetyl-5-thiophen-2-ylpenta-2,4-dienoate

methyl (2E,4E)-2-acetyl-5-thiophen-2-ylpenta-2,4-dienoate

Cat. No.: B5176811
M. Wt: 236.29 g/mol
InChI Key: XRYJIQVVSJHSPV-RBMCBPMHSA-N
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Description

Methyl (2E,4E)-2-acetyl-5-thiophen-2-ylpenta-2,4-dienoate is an organic compound characterized by its unique structure, which includes a thiophene ring and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E,4E)-2-acetyl-5-thiophen-2-ylpenta-2,4-dienoate typically involves the reaction of thiophene derivatives with acetylating agents under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where thiophene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting acetylated thiophene is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the conjugated diene system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (2E,4E)-2-acetyl-5-thiophen-2-ylpenta-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The conjugated diene system can be reduced using hydrogenation catalysts such as palladium on carbon, resulting in the formation of saturated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

Scientific Research Applications

Methyl (2E,4E)-2-acetyl-5-thiophen-2-ylpenta-2,4-dienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2E,4E)-2-acetyl-5-thiophen-2-ylpenta-2,4-dienoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The conjugated diene system and thiophene ring play crucial roles in its reactivity and binding affinity. Detailed studies on its interaction with biological macromolecules are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Methyl (2Z,4Z)-hexadecanoate: Another ester with a conjugated diene system, but with a longer carbon chain.

    Undeca-2E,4E-diene-8,10-diynoic acid isobutylamide: Contains a similar conjugated diene system but with different functional groups.

    Tetradeca-2E,4E-diene-8,10-diynoic acid tyramide: Similar in structure but with additional functional groups

Uniqueness

Methyl (2E,4E)-2-acetyl-5-thiophen-2-ylpenta-2,4-dienoate is unique due to its combination of a thiophene ring and a conjugated diene system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl (2E,4E)-2-acetyl-5-thiophen-2-ylpenta-2,4-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3S/c1-9(13)11(12(14)15-2)7-3-5-10-6-4-8-16-10/h3-8H,1-2H3/b5-3+,11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYJIQVVSJHSPV-RBMCBPMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC=CC1=CC=CS1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C\C=C\C1=CC=CS1)/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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